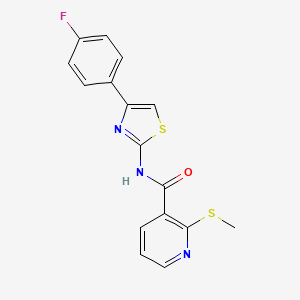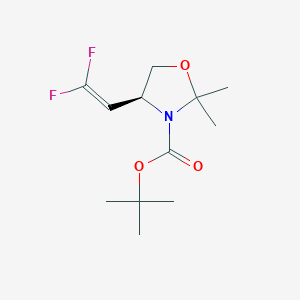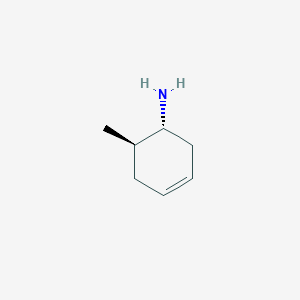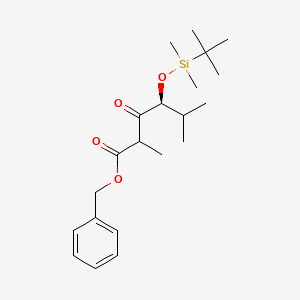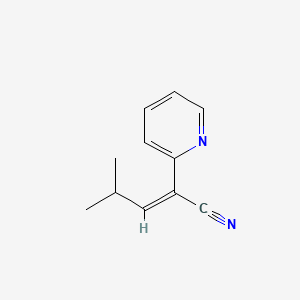
4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile is an organic compound that belongs to the class of nitriles It features a pyridine ring attached to a pent-2-enenitrile chain with a methyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile can be achieved through several methods. One common approach involves the reaction of pyridine-2-acetonitrile with methyl nitroacetate under specific conditions. The reaction typically requires a base such as piperidinium acetate and is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures (around 100°C) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound with applications in drug development.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile involves its interaction with molecular targets and pathways. The compound can participate in various biochemical reactions, depending on its functional groups. For instance, the nitrile group can undergo hydrolysis to form amides, which may interact with enzymes or receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-(pyridin-2-yl)pent-2-en-4-yn-1-one: This compound has a similar structure but features an additional alkyne group.
2-(Pyridin-2-yl)but-2-enenitrile: Lacks the methyl group at the fourth position, making it less sterically hindered.
Uniqueness
4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the methyl group at the fourth position can affect the compound’s steric and electronic properties, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C11H12N2 |
|---|---|
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
(E)-4-methyl-2-pyridin-2-ylpent-2-enenitrile |
InChI |
InChI=1S/C11H12N2/c1-9(2)7-10(8-12)11-5-3-4-6-13-11/h3-7,9H,1-2H3/b10-7- |
InChI-Schlüssel |
CACVYMFWMKRDPI-YFHOEESVSA-N |
Isomerische SMILES |
CC(C)/C=C(/C#N)\C1=CC=CC=N1 |
Kanonische SMILES |
CC(C)C=C(C#N)C1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


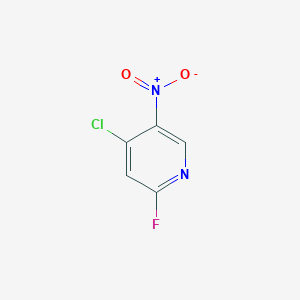
![3-Bromo-5H-benzo[b]carbazole](/img/structure/B13355468.png)
![2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13355475.png)
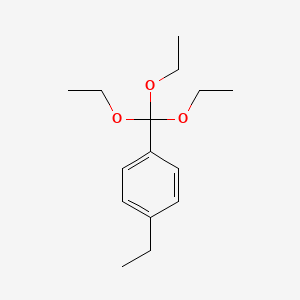
![6-(3-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355495.png)
![6-[(2,3-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355499.png)
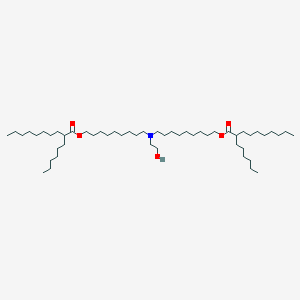
![1-[3-(Propan-2-yl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B13355508.png)
![2-Chloro-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B13355509.png)
